molecular formula C11H14ClFN2O B1485277 4-(4-Fluorophenyl)-1,4-diazepan-5-one hydrochloride CAS No. 2098123-00-1

4-(4-Fluorophenyl)-1,4-diazepan-5-one hydrochloride

Cat. No. B1485277
CAS RN: 2098123-00-1
M. Wt: 244.69 g/mol
InChI Key: VQNNJKQOPRJZHH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. While specific structural information for “4-(4-Fluorophenyl)-1,4-diazepan-5-one hydrochloride” is not available, similar compounds have been analyzed . For instance, a palladium dichloride complex containing a fluorinated benzylamine derivative has been synthesized and characterized .

Mechanism of Action

Target of Action

The primary target of 4-(4-Fluorophenyl)-1,4-diazepan-5-one hydrochloride is theorized to be the calcium channels in the body . It is a selective calcium antagonist with moderate other actions including antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity .

Biochemical Pathways

The compound’s action on calcium channels affects various biochemical pathways. By inhibiting calcium influx, it can impact muscle contraction, neurotransmitter release, and various cellular functions that rely on calcium as a secondary messenger . The downstream effects of these changes can include altered muscle tone, changes in neuronal signaling, and modifications to cellular processes like metabolism and gene expression .

Pharmacokinetics

Similar compounds are known to be well absorbed from the gut and reach maximal blood plasma concentrations after two to four hours . More than 99% of the substance is bound to plasma proteins . The compound is mainly metabolized by CYP2D6 and has multiple metabolites . The elimination half-life ranges from 5–15 hours for a single dose to 18–19 days for multiple doses . The compound is excreted in the feces, with less than 1% excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its impact on calcium channels. These channels play a crucial role in many cellular processes, so their inhibition can lead to a wide range of effects. These can include changes in muscle contraction, alterations in neurotransmitter release, and modifications to various cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . For example, the compound should be stored in a well-ventilated place, kept cool, and stored in a corrosive resistant container with a resistant inner liner . It is also important to note that the compound is classified as a flammable liquid, may be corrosive to metals, and can cause severe skin burns and eye damage .

properties

IUPAC Name

4-(4-fluorophenyl)-1,4-diazepan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-9-1-3-10(4-2-9)14-8-7-13-6-5-11(14)15;/h1-4,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNNJKQOPRJZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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